molecular formula C26H23FN2O5S B2555307 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866897-57-6

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2555307
CAS No.: 866897-57-6
M. Wt: 494.54
InChI Key: VDHVVETXTVNTPE-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a quinoline core structure

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and fluorophenyl acetamides. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-4-10-21(12-17(16)2)35(32,33)24-14-29(15-25(30)28-19-7-5-18(27)6-8-19)23-11-9-20(34-3)13-22(23)26(24)31/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVVETXTVNTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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